2,5-Dimethylbenzaldehyde

Atmospheric chemistry Gas-phase kinetics Environmental fate

2,5-Dimethylbenzaldehyde (CAS 5779-94-2) is a disubstituted aromatic aldehyde belonging to the dimethylbenzaldehyde isomer family. It is a colorless liquid with a molecular weight of 134.17 g/mol, a boiling point of 217.1±9.0 °C at 760 mmHg, and a refractive index of 1.551.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 5779-94-2
Cat. No. B165460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzaldehyde
CAS5779-94-2
Synonyms2,5-dimethylbenzaldehyde
3,4-dimethylbenzaldehyde
DMB-aldehyde
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C=O
InChIInChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3
InChIKeySMUVABOERCFKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylbenzaldehyde (CAS 5779-94-2): A Regioisomeric Benzaldehyde Building Block with Distinct Reactivity and Physical Properties


2,5-Dimethylbenzaldehyde (CAS 5779-94-2) is a disubstituted aromatic aldehyde belonging to the dimethylbenzaldehyde isomer family . It is a colorless liquid with a molecular weight of 134.17 g/mol, a boiling point of 217.1±9.0 °C at 760 mmHg, and a refractive index of 1.551 . The compound features methyl substituents at the 2- and 5-positions of the benzaldehyde ring, a specific substitution pattern that confers unique steric and electronic properties compared to its regioisomers [1].

1
Regioisomeric building block for synthesis and SAR studies
2
Atmospheric chemistry model compound with quantified OH kinetics
3
Physical organic probe for substituent effects without dipole perturbation

2,5-Dimethylbenzaldehyde Cannot Be Freely Substituted: Regioisomeric Identity Dictates Reactivity and Performance


Despite sharing the same molecular formula and functional groups, dimethylbenzaldehyde regioisomers are not interchangeable. The specific positioning of methyl groups on the aromatic ring profoundly influences key performance metrics including gas-phase reactivity with hydroxyl radicals [1], acaricidal potency against storage mites [2], and electronic properties such as dipole moment [3]. Substituting 2,5-dimethylbenzaldehyde with a different regioisomer—or with a mono-methylated analog—can result in quantifiably different outcomes in atmospheric chemistry studies, synthetic transformations, and biological assays. The quantitative evidence presented below establishes the performance boundaries that define where 2,5-dimethylbenzaldehyde is the scientifically justified choice.

Property
2,5-DMBA (Target)
Other Isomers/Analogs
OH Reactivity
kOH ~4.37×10⁻¹¹
3,4-isomer is ~2-fold slower; alters atmospheric lifetime modeling
Dipole Moment
Nearly identical to benzaldehyde
Ortho-substituted analogs can deviate significantly; polarity-dependent assays may shift
Acaricidal Potency
Intermediate LD₅₀ (1.29 μg/cm³)
Mono-methyl analogs show lower activity; tri-methyl analogs are more potent but structurally distinct

2,5-Dimethylbenzaldehyde: Comparative Performance Data Against Key Analogs


OH Radical Reaction Rate Constant: 2,5- vs. 2,4- and 3,4-Dimethylbenzaldehyde

2,5-Dimethylbenzaldehyde exhibits an OH radical reaction rate constant comparable to its 2,4-isomer but approximately 2-fold higher than the 3,4-isomer, indicating significantly different atmospheric degradation rates based on regioisomerism [1].

OH Radical Rate Constant
Head-to-head
kOH = (4.37±0.68)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Supports atmospheric lifetime modeling context
~2× higher rate than 3,4-isomer; comparable to 2,4-isomer
Atmospheric chemistry Gas-phase kinetics Environmental fate

Acaricidal Vapor Action (LD₅₀): Ranking Among Methylbenzaldehyde Analogs Against Tyrophagus putrescentiae

In a head-to-head vapor-phase acaricidal assay against the stored food mite Tyrophagus putrescentiae, 2,5-dimethylbenzaldehyde (LD₅₀ = 1.29 μg/cm³) ranked third in potency among seven methylbenzaldehyde analogs, demonstrating 1.8-fold higher activity than 4-methylbenzaldehyde but 1.6-fold lower than the most potent 2,4,5-trimethylbenzaldehyde [1].

Acaricidal Vapor Action (LD₅₀)
Head-to-head
LD₅₀ = 1.29 μg/cm³ against T. putrescentiae
Supports acaricide screening and SAR study context
Intermediate rank among 7 analogs; 1.81× more potent than 4-methylbenzaldehyde
Acaricide discovery Food protection Structure-activity relationship

Dipole Moment: Conformational and Electronic Comparison to Benzaldehyde

2,5-Dimethylbenzaldehyde possesses a dipole moment nearly identical to that of unsubstituted benzaldehyde, a property that distinguishes it from other ortho-substituted benzaldehydes which exhibit significant deviations due to conformational locking or mutual induction effects [1].

Dipole Moment Comparison
Context-dependent
Nearly identical moment to benzaldehyde
Supports polarity-controlled physical organic studies
Qualitative comparison; exact values not reported in source abstract
Physical organic chemistry Conformational analysis Electronic structure

Atmospheric Lifetime Estimate: Regioisomer-Dependent Environmental Persistence

Using an average tropospheric OH concentration of 8.7×10⁵ molecule cm⁻³, the estimated atmospheric lifetime of 2,5-dimethylbenzaldehyde is approximately 7.5 hours, which is half that of the 3,4-isomer (ca. 15 h) and identical to the 2,4-isomer [1].

Estimated Atmospheric Lifetime
Cross-study comparable
ca. 7.5 hours (OH-derived)
Supports environmental fate model selection
50% shorter lifetime vs. 3,4-isomer; identical to 2,4-isomer
Atmospheric chemistry Environmental fate modeling Tropospheric degradation

Application Scenarios Where 2,5-Dimethylbenzaldehyde (CAS 5779-94-2) is the Data-Backed Choice


Atmospheric Chemistry Studies Requiring Moderate Reactivity and Well-Characterized OH Kinetics

2,5-Dimethylbenzaldehyde is an ideal model compound for gas-phase kinetics investigations where an intermediate atmospheric lifetime (ca. 7.5 h) is desired—longer than highly reactive phenols but shorter than the more persistent 3,4-isomer [1]. Its OH reaction rate constant (4.37±0.68×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) has been rigorously quantified using relative rate methods against established reference compounds, providing a reliable benchmark for comparative studies of substituted aromatic aldehydes [1].

Acaricide Discovery and Structure-Activity Relationship (SAR) Optimization for Food Protection

In the development of novel acaricides for stored food protection, 2,5-dimethylbenzaldehyde offers a quantifiable intermediate potency (LD₅₀ = 1.29 μg/cm³) against Tyrophagus putrescentiae [1]. This positions the compound as a valuable scaffold for SAR studies: it is more potent than mono-methylated analogs (e.g., 4-methylbenzaldehyde, LD₅₀ = 2.34 μg/cm³) yet less potent than tri-methylated derivatives, allowing researchers to systematically probe the contribution of the 2,5-dimethyl substitution pattern to vapor-phase acaricidal activity [1].

Physical Organic Chemistry Investigations of Substituent Electronic Effects Without Conformational Bias

2,5-Dimethylbenzaldehyde is uniquely suited for studies where the steric and lipophilic effects of methyl substitution are required without perturbing the molecule's net dipole moment. Its dipole moment is nearly identical to that of benzaldehyde, contrasting with other ortho-substituted benzaldehydes that exhibit significant deviations due to conformational locking or mutual induction [1]. This property makes it an excellent reference compound for calibrating computational models, designing liquid crystal components, or investigating solvent-solute interactions where polarity must remain constant while steric bulk is varied [1].

Application
Selection Property
Validation Focus
Atmospheric chemistry studies
Well-characterized OH kinetics with moderate reactivity
Atmospheric lifetime model validation
Acaricide discovery and SAR
Quantifiable intermediate vapor-phase potency
LD₅₀ ranking and analog benchmarking
Physical organic chemistry
Steric bulk without dipole moment perturbation
Polarity-sensitive assay reproducibility

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